N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide
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Overview
Description
N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide is a complex organic compound with a unique structure that combines elements of cyclohexene, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclohexenyl and acetamide groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or other non-covalent interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar acetoacetate structure, used in various organic synthesis reactions.
3-Benzyl-2-hydroxy-N-phenylbenzamide:
Uniqueness
N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide is unique due to its combination of cyclohexenyl, pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine, and acetamide groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H22N6O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide |
InChI |
InChI=1S/C19H22N6O2/c1-13-22-19-21-11-15-16(25(19)23-13)8-10-24(18(15)27)12-17(26)20-9-7-14-5-3-2-4-6-14/h5,8,10-11H,2-4,6-7,9,12H2,1H3,(H,20,26) |
InChI Key |
CKOYJBWQZQEKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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